5-Bromo-6-chloro-2-fluoropyridin-3-amine
Description
5-Bromo-6-chloro-2-fluoropyridin-3-amine is a halogenated pyridine derivative characterized by a bromo (Br) group at position 5, a chloro (Cl) group at position 6, and a fluoro (F) group at position 2 of the pyridine ring. The amine (-NH₂) substituent at position 3 enhances its utility as a precursor in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and heterocyclic functionalization . Its molecular formula is C₅H₃BrClFN₂, with a molecular weight of 249.35 g/mol. The compound’s structural complexity and halogen diversity make it a valuable intermediate for designing molecules with tailored electronic and steric properties.
Properties
IUPAC Name |
5-bromo-6-chloro-2-fluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHIWHZAXCIGSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClFN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Bromo-6-chloro-2-fluoropyridin-3-amine is utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its halogen substituents enhance binding affinity and selectivity, making it a valuable component in drug design. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interfere with cellular signaling pathways .
Case Study: Anticancer Activity
A comparative analysis of various pyridine derivatives, including this compound, demonstrated significant selectivity towards cancer cell lines compared to non-cancerous cells. The mechanism involved the inhibition of key signaling pathways related to cell proliferation, indicating its potential for targeted cancer therapies .
Agrochemicals
Development of Herbicides and Insecticides
This compound plays a crucial role in the development of agrochemicals, particularly herbicides and insecticides. Its biological activity can be harnessed to create safer and more effective agricultural chemicals that minimize environmental impact while maximizing crop protection .
Case Study: Biological Activity
Research has shown that this compound exhibits significant activity against various pests and weeds, making it a candidate for further exploration in agrochemical formulations .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is used to develop advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can lead to materials suitable for electronic devices and coatings .
Diagnostic Tools
Medical Diagnostics
The compound can also be utilized in the formulation of diagnostic agents, enhancing the sensitivity and specificity of medical tests. This application is particularly relevant in developing assays for disease detection where precise molecular recognition is critical .
Table 1: Synthesis Pathways
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : Shifting Br from position 5 (target compound) to 6 (6-bromo-2-fluoropyridin-3-amine) alters steric hindrance and electronic effects, impacting ligand-receptor interactions in medicinal chemistry applications .
2.2 Physicochemical Properties
- Polarity and Solubility : The trifluoromethyl group in 3-bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine significantly increases hydrophobicity (logP ~2.8) compared to the target compound (estimated logP ~1.9) .
- Melting Points : Halogen-rich derivatives like the target compound typically exhibit higher melting points (>150°C) due to strong intermolecular halogen bonding, whereas methoxy-substituted analogs (e.g., 5-bromo-6-methoxypyridin-3-amine) melt at lower temperatures (~90–110°C) .
Preparation Methods
Sequential Halogenation Approaches
Polyhalogenated pyridines are typically synthesized through stepwise halogenation. For 5-bromo-6-chloro-2-fluoropyridin-3-amine, potential pathways include:
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Bromination → Chlorination → Fluorination → Amination
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Fluorination → Bromination → Chlorination → Amination
Key considerations involve the directing effects of substituents. For instance, electron-donating groups (e.g., -NH₂) direct electrophilic substitution to para/meta positions, while electron-withdrawing halogens (-F, -Cl, -Br) exert ortho/para-directing effects.
Bromination Methodologies
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is widely used for regioselective bromination of pyridine derivatives. In the synthesis of 5-bromo-6-fluoropyridin-2-amine, NBS in chloroform at 20°C achieved 40% yield. Adapting this for chlorinated precursors:
Example Protocol (Adapted from):
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Dissolve 6-chloro-2-fluoropyridin-3-amine (1.0 eq) in anhydrous acetonitrile.
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Add NBS (1.05 eq) under nitrogen at 0°C.
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Stir for 12–16 hours at room temperature.
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Purify via silica chromatography (25% EtOAc/hexane).
Challenges: Competing bromination at positions activated by -F and -Cl requires careful stoichiometry.
Chlorination Techniques
Phosphorus Oxychloride (POCl₃) Chlorination
POCl₃ efficiently converts hydroxyl groups to chlorides. A patent detailed POCl₃-mediated chlorination of 2-hydroxy-5-nitro-6-picoline (92.8% yield), suggesting applicability to fluorinated intermediates:
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Substrate: 2-fluoro-5-bromo-pyridin-3-ol
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Reagent: POCl₃ (2.0 eq) in acetonitrile
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Temperature: 110–130°C, 3 hours
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Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂
Fluorination Pathways
Halogen Exchange with KF/18-Crown-6
Amination Strategies
Nitration/Reduction Sequence
Introducing the amine group at position 3 may require:
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Nitration of 5-bromo-6-chloro-2-fluoropyridine with HNO₃/H₂SO₄.
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Catalytic hydrogenation (H₂, Pd/C) to reduce -NO₂ to -NH₂.
Critical Note: Competitive dehalogenation during hydrogenation necessitates mild conditions (e.g., 40 psi H₂, 25°C).
Protective Group Chemistry
Boc Protection for Directed Halogenation
To prevent undesired amination side reactions, tert-butoxycarbonyl (Boc) protection is viable:
Reported Yield: 57.08% for Boc-protected 5-bromo-6-fluoropyridin-2-amine.
Challenges and Optimization Opportunities
Competing Side Reactions
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Dehalogenation: Bromine/chlorine loss under strong bases or high temperatures.
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Regioselectivity: Ensuring correct halogen placement requires DFT modeling or directed ortho-metalation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-6-chloro-2-fluoropyridin-3-amine, and how can experimental parameters be optimized?
- Methodological Answer : Start with halogenated pyridine precursors (e.g., 5-Bromo-2-fluoropyridine derivatives ). Introduce the amine group via nucleophilic substitution under inert conditions (e.g., NH₃ in THF at −78°C). Optimize reaction time and stoichiometry using factorial design to minimize side products (e.g., dehalogenation or over-amination) . Monitor progress via LC-MS and adjust solvent polarity (e.g., DMF vs. DMSO) to enhance yield.
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Cross-validate data using multiple analytical techniques:
- DSC/TGA for precise melting/decomposition ranges .
- ¹H/¹³C NMR with deuterated DMSO to resolve solvent interference .
- X-ray crystallography to confirm molecular packing and purity . Discrepancies may arise from polymorphic forms or residual solvents; report conditions (e.g., drying time, humidity) alongside data.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate halogenated byproducts. For stubborn impurities, employ recrystallization in ethanol/water mixtures (low solubility of amine salts). Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in further functionalization of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states for reactions like Suzuki coupling or Buchwald-Hartwig amination. Prioritize sites with lowest activation energy (e.g., bromine vs. chlorine substitution ). Validate predictions with kinetic studies (e.g., in situ IR monitoring) .
Q. What experimental designs resolve contradictions in catalytic efficiency for cross-coupling reactions involving this compound?
- Methodological Answer : Use a Taguchi orthogonal array to test variables:
- Catalyst type (Pd(PPh₃)₄ vs. XPhos Pd G3 ).
- Base (Cs₂CO₃ vs. K₃PO₄).
- Solvent (toluene vs. dioxane).
Analyze interactions via ANOVA to identify dominant factors. Reconcile contradictions by isolating solvent-catalyst coordination effects .
Q. How does steric hindrance from the amine group influence reactivity in heterocyclic transformations?
- Methodological Answer : Conduct comparative studies with analogs lacking the amine group (e.g., 5-Bromo-6-chloro-2-fluoropyridine). Measure reaction rates for SNAr or radical coupling under identical conditions. Use steric maps (e.g., A-values) to quantify hindrance .
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
- Methodological Answer : Stabilize the compound via:
- pH-controlled storage (buffer at pH 6–7).
- Protecting groups (e.g., Boc on the amine) during reactions requiring harsh conditions .
Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and quantify degradation products via GC-MS.
Key Citations
- Synthetic optimization via factorial design .
- Stability protocols for halogenated amines .
- Computational reaction path prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
